4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile
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Overview
Description
The compound “4-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile” appears to contain a bicyclo[2.2.1]hept-5-ene-2-carbonyl group, a morpholine ring, and a carbonitrile group. The bicyclo[2.2.1]hept-5-ene-2-carbonyl group is a type of carbocyclic compound where two of the carbon atoms are common to the two overlapping rings . The morpholine ring is a six-membered ring with four carbon atoms and one oxygen and one nitrogen atom . The carbonitrile group contains a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the bicyclic group, the morpholine ring, and the carbonitrile group. The bicyclic group would likely impart a rigid, three-dimensional structure to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the carbonitrile group is polar, which could influence the compound’s solubility in different solvents .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Intermediate in Organic Synthesis : Bicyclo[2.2.1]hept-5-ene-2-carbonitrile serves as a versatile intermediate in the synthesis of other organic compounds. Its unique bicyclic structure allows for diverse functionalization reactions, making it valuable for creating complex molecules .
Polymer Chemistry
- Functional Monomer : Bicyclo[2.2.1]hept-5-ene-2-carbonitrile can act as a functional monomer in polymerization reactions. It contributes specific properties to resulting polymers, such as enhanced rigidity or solubility .
- Patterned Fluorescence Imaging : In polymer chemistry, it has been used to synthesize norbornene-derived homopolymers with pendent t-Boc-protected quinizarin moieties. These polymers exhibit fluorescence, making them useful for patterned imaging applications .
Crystallography and Structural Studies
- Crystal Structure Analysis : Scientists have studied the crystal and molecular structure of bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid (a related compound). The asymmetric bond distances and hydrogen bonding patterns provide insights into molecular interactions and crystal packing .
Mechanism of Action
properties
IUPAC Name |
4-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)morpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-7-11-8-17-4-3-15(11)13(16)12-6-9-1-2-10(12)5-9/h1-2,9-12H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJBDKPKXTYWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2CC3CC2C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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